molecular formula C8H7NO2S B8717759 (R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

Cat. No.: B8717759
M. Wt: 181.21 g/mol
InChI Key: ZMXXJTYWZJLIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide can be achieved through various methods. One common approach involves the cyclization of o-aminothiophenol with an appropriate aldehyde under oxidative conditions. This reaction typically takes place in the presence of a catalyst such as zinc oxide nanoparticles and β-cyclodextrin in water . The reaction conditions often include stirring at room temperature and monitoring the reaction progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various thiazine derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Scientific Research Applications

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Thiazine: Another member of the thiazine family with similar structural features but different biological activities.

    2H-1,3-Thiazine: A related compound with a different arrangement of sulfur and nitrogen atoms in the ring.

    Phenothiazine: Known for its use in antipsychotic drugs and as a dye.

Uniqueness

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is unique due to its specific ring structure and the presence of an oxide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

1-oxo-4H-1λ4,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NO2S/c10-8-5-12(11)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)

InChI Key

ZMXXJTYWZJLIKV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2S1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloroperbenzoic acid (1.35 g, 6.6 mmol) in dry dichloromethane (40 ml) was added dropwise to an ice cooled solution of 2H-1,4-benzothiazin-3(4H)-one (1.10 g, 6.6 mmol) in dry dichloromethane (100 ml) with stirring. The reaction mixture was allowed to reach room temperature, then stirred overnight. The product was collected by filtration and washed with dichloromethane. Yield 0.54 g (45%) mp 184–6° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.